{[(3-chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate

Molecular weight tuning Heavy atom effect Drug-like property optimization

{[(3-chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate (CAS 876152-90-8) is a synthetic small molecule belonging to the thiophene-2-carboxylate carbamate ester class, characterized by a 3-chlorophenylmethyl carbamoyl side chain and a 5-methylthiophene core. With a molecular formula of C15H14ClNO3S and a molecular weight of 323.8 g/mol, it is offered primarily as a research chemical for early-stage drug discovery, agrochemical intermediate exploration, and targeted library screening.

Molecular Formula C15H14ClNO3S
Molecular Weight 323.8 g/mol
CAS No. 876152-90-8
Cat. No. B6513110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(3-chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate
CAS876152-90-8
Molecular FormulaC15H14ClNO3S
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl
InChIInChI=1S/C15H14ClNO3S/c1-10-5-6-13(21-10)15(19)20-9-14(18)17-8-11-3-2-4-12(16)7-11/h2-7H,8-9H2,1H3,(H,17,18)
InChIKeyGWJHMUDTEPTXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Sourcing Guide: {[(3-chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate (CAS 876152-90-8) – Assessing Differentiated Value in Thiophenyl Carbamate Screening Libraries


{[(3-chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate (CAS 876152-90-8) is a synthetic small molecule belonging to the thiophene-2-carboxylate carbamate ester class, characterized by a 3-chlorophenylmethyl carbamoyl side chain and a 5-methylthiophene core . With a molecular formula of C15H14ClNO3S and a molecular weight of 323.8 g/mol, it is offered primarily as a research chemical for early-stage drug discovery, agrochemical intermediate exploration, and targeted library screening . Its structural architecture places it among a family of substituted phenyl-carbamoylmethyl thiophene-2-carboxylates, where minor substituent variations on the phenyl ring can profoundly alter physicochemical properties, binding profiles, and metabolic stability, making blind substitution without quantitative comparator analysis a high-risk procurement decision.

Why Generic Substitution Fails for {[(3-chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate: Substituent-Driven Divergence in Physicochemical and Biological Space


In the family of carbamoylmethyl 5-methylthiophene-2-carboxylates, the precise nature and position of the phenyl substituent dictatessolubility, lipophilicity, and potential target engagement. A seemingly minor swap—replacing the 3-chlorophenylmethyl group with a 4-chlorophenyl, 4-methoxyphenyl, or 3,4-dimethoxyphenyl moiety—yields compounds with markedly different molecular weights, hydrogen-bonding capacities, and electronic profiles . Such variations directly impact LogP, polar surface area, and metabolic soft spots, which in turn influence assay performance, selectivity, and in vivo pharmacokinetics . Therefore, procurement decisions that treat this compound as interchangeable with its close analogs risk introducing confounding variables into structure-activity relationship (SAR) campaigns and screening cascades, undermining data reproducibility and delaying project timelines.

Quantitative Differentiation Evidence for {[(3-chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate vs. Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. 3,4-Dimethoxyphenyl Analog

The target compound (MW 323.8 g/mol) is approximately 11.6 g/mol lighter than the closely related 3,4-dimethoxyphenyl analog (MW 335.4 g/mol) . This difference arises from the replacement of two methoxy groups (–OCH3, total MW contribution ~62 Da) with a single chlorine atom (–Cl, ~35.5 Da) and a methylene linker (–CH2–, ~14 Da), resulting in a net reduction of ~12 Da. The lower molecular weight positions the target compound more favorably within Lipinski's Rule of 5 space, potentially enhancing passive permeability relative to the heavier dimethoxy congener.

Molecular weight tuning Heavy atom effect Drug-like property optimization

Lipophilicity Modulation: Predicted LogP Shift Driven by 3-Chlorophenylmethyl vs. 4-Methoxyphenyl Substitution

Based on well-validated fragment-based LogP contribution values (Hansch-Leo method), the 3-chlorophenylmethyl substituent contributes approximately π = +0.71 (chlorine) + π = +0.50 (methylene benzylic) ≈ +1.21 to the overall LogP, whereas a 4-methoxyphenyl substituent contributes π = –0.02 (methoxy) + π = +1.00 (phenyl) ≈ +0.98 . Consequently, the target compound is predicted to exhibit a LogP approximately 0.23 units higher than the 4-methoxyphenyl analog, indicating greater lipophilicity. This enhanced lipophilicity can improve membrane partitioning but may also increase metabolic liability and plasma protein binding, necessitating careful profiling in ADME assays.

Lipophilicity LogP prediction Substituent effect Drug design

Electronic Effect Differentiation: Inductive Withdrawal by 3-Chloro vs. Electron-Donating Methoxy/Methyl Substituents

The 3-chlorophenyl substituent exerts a moderate electron-withdrawing inductive effect (Hammett σ_meta = +0.37) , in contrast to electron-donating substituents such as 4-methoxy (σ_para = –0.27) or 4-methyl (σ_para = –0.17) found in common analogs. This electronic difference influences the electron density on the carbamate linkage and the thiophene ring, potentially altering: (i) the susceptibility of the carbamate to hydrolytic metabolism, (ii) the reactivity of the thiophene ring toward electrophilic attack, and (iii) the compound's ability to engage in π–π stacking interactions with aromatic residues in biological targets. The target compound's chlorine atom thus offers a unique electronic signature that is absent in non-halogenated analogs.

Hammett constant Electron-withdrawing group Reactivity Metabolic stability

Halogen Bonding Potential: The 3-Chlorophenyl Moiety as a Unique Interaction Handle vs. Non-Halogenated Analogs

The presence of a chlorine atom at the 3-position of the phenyl ring introduces the potential for halogen bonding (C–Cl···O/N/S) with biological targets, a feature absent in analogs bearing only hydrogen, methyl, or methoxy groups. Halogen bonds are directional, electrostatic interactions that can strengthen ligand–protein binding and improve selectivity. The σ-hole magnitude of a chlorine atom is moderate compared to bromine or iodine, but still capable of contributing ~0.5–2.0 kJ/mol to binding free energy in optimal geometries . This orthogonal interaction profile provides a rationale for selecting the target compound over non-halogenated counterparts in fragment-based drug discovery or crystallographic screening campaigns where halogen bonding is a desired design element.

Halogen bonding Structure-based design Protein-ligand interactions

Metabolic Stability Prediction: Chlorine Substitution as a Blocking Group for CYP-Mediated Oxidation

The 3-chlorophenyl moiety presents a site-blocking strategy against cytochrome P450 (CYP)-mediated oxidative metabolism, which typically occurs at unsubstituted phenyl ring positions. In contrast, the 4-ethylphenyl analog contains a benzylic ethyl group that is susceptible to CYP-catalyzed hydroxylation (C–H oxidation) . The chlorine atom on the target compound reduces electron density at the meta position and steric accessibility, potentially lowering the intrinsic clearance of the phenyl ring compared to analogs bearing oxidizable alkyl or methoxy substituents. Quantitative structure–metabolism relationship (QSMR) models consistently rank chlorophenyl groups as more metabolically stable than alkylphenyl or alkoxyphenyl groups in similar scaffolds .

Metabolic stability CYP450 oxidation Blocking group Drug metabolism

Crystallization and Solid-State Property Differentiation: Chlorine-Induced Conformational Restriction

Chlorine atoms are known to promote crystallinity and influence crystal packing through halogen bonds and dispersion interactions, often leading to higher melting points and improved solid-state stability relative to non-halogenated analogs . The target compound's 3-chlorophenylmethyl group is expected to confer more favorable crystal lattice energy than the 4-methoxyphenyl or 4-ethylphenyl analogs, which may exist as oils or low-melting solids. While experimental melting points are not currently available, this class-level trend is well-documented: chlorinated aromatics consistently exhibit higher melting points and lower solubility than their non-chlorinated counterparts, a critical consideration for formulation development and long-term storage.

Solid-state chemistry Crystallinity Polymorph screening Developability

Application Scenarios Where {[(3-chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate Provides Measurable Advantage Over Analogs


Lead Optimization Campaigns Requiring Fine-Tuned Lipophilicity (LogP) Without Resorting to Bulky Substituents

When SAR exploration demands a modest increase in LogP (Δ ≈ +0.23) to enhance membrane permeability while maintaining drug-like properties, the target compound's 3-chlorophenylmethyl group delivers this increment without the molecular weight penalty or excessive flexibility introduced by alkyl chain extensions. This is directly supported by the LogP modulation evidence in Section 3, Evidence Item 2 .

Fragment-Based Drug Discovery Leveraging Halogen Bonding for Selectivity Gains

In fragment or scaffold-based programs where introducing a halogen bond interaction with a target protein backbone carbonyl or side-chain oxygen is a design goal, the 3-chlorophenyl moiety provides a geometrically defined halogen-bond donor. Procurement of the target compound enables crystallographic screening and biophysical assays to exploit this interaction, as highlighted in Section 3, Evidence Item 4 .

Metabolic Stability Triage: Prioritizing Compounds with Blocked Phenyl Ring Oxidation Sites

For early ADME profiling where rapid metabolic degradation of alkyl- or alkoxy-phenyl analogs has been observed, the chlorine substitution on the target compound serves as a metabolic blocking group, potentially improving microsomal half-life. This application is directly derived from the metabolic stability differentiation evidence in Section 3, Evidence Item 5 .

Crystallization-Driven Formulation Development: Selecting Easily-Handled Solid Forms

When a screening hit series suffers from poor solid-state properties (oils or amorphous gums), the target compound's chlorine atom is expected to promote crystallinity and ease of handling, facilitating accurate compound weighing, formulation, and long-term storage. This scenario is underpinned by the solid-state property differentiation evidence in Section 3, Evidence Item 6 .

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